4-Bromo-2,5-dimethoxy-beta-methylbenzeneethanamine
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Overview
Description
4-Bromo-2,5-dimethoxy-beta-methylbenzeneethanamine is a synthetic compound belonging to the class of phenethylaminesThis compound is structurally related to other well-known phenethylamines, such as 2C-B and mescaline .
Preparation Methods
The synthesis of 4-Bromo-2,5-dimethoxy-beta-methylbenzeneethanamine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the bromination of 2,5-dimethoxybenzaldehyde, followed by a series of reactions to introduce the beta-methyl group and the ethanamine side chain . The reaction conditions often involve the use of strong acids or bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
4-Bromo-2,5-dimethoxy-beta-methylbenzeneethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reagents and conditions used.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-dimethoxy-beta-methylbenzeneethanamine involves its interaction with specific molecular targets in the brain. It acts as a partial agonist at serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors . This interaction leads to changes in neurotransmitter release and neuronal activity, resulting in its psychoactive effects. The compound’s effects on dopamine and other neurotransmitter systems have also been studied, providing insights into its potential therapeutic applications .
Comparison with Similar Compounds
4-Bromo-2,5-dimethoxy-beta-methylbenzeneethanamine is structurally and pharmacologically similar to other phenethylamines, such as:
2C-B (4-Bromo-2,5-dimethoxyphenethylamine): Known for its psychoactive properties and used recreationally.
Mescaline: A naturally occurring psychedelic compound found in certain cacti.
Brolamfetamine: Another synthetic phenethylamine with similar effects.
Compared to these compounds, this compound has unique properties that make it a valuable tool for scientific research and potential therapeutic applications .
Properties
CAS No. |
52432-70-9 |
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Molecular Formula |
C11H16BrNO2 |
Molecular Weight |
274.15 g/mol |
IUPAC Name |
2-(4-bromo-2,5-dimethoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C11H16BrNO2/c1-7(6-13)8-4-11(15-3)9(12)5-10(8)14-2/h4-5,7H,6,13H2,1-3H3 |
InChI Key |
YJJFYOKEGOFNFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=CC(=C(C=C1OC)Br)OC |
Origin of Product |
United States |
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